molecular formula C13H18N2O2 B2423194 N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide CAS No. 36879-56-8

N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2423194
CAS No.: 36879-56-8
M. Wt: 234.299
InChI Key: CLHMUYFDFWKEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide” is a synthetic compound with potential applications in various fields of research and industry. Its molecular weight is 234.299 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can be modified through various chemical reactions, including nucleophilic substitution reactions . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 234.299 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Potential as a Kinase Inhibitor

Research has identified compounds with structural similarities to N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide as potent and selective inhibitors of the Met kinase superfamily. These compounds have shown promising results in inhibiting tumor growth in Met-dependent human gastric carcinoma models, highlighting their potential for development into therapeutic agents for cancer treatment (Schroeder et al., 2009).

Antitubercular and Antibacterial Activities

Compounds related to this compound have been designed, synthesized, and evaluated for their antitubercular and antibacterial activities. Some derivatives exhibited potent activity against tuberculosis and significant antibacterial effects, suggesting the potential of this compound derivatives in treating infectious diseases (Bodige et al., 2019).

Serotonin Receptor Imaging

Studies on compounds structurally similar to this compound have explored their use in PET imaging of serotonin 1A receptors in humans. These studies aim to advance our understanding of neurological conditions and contribute to the development of diagnostic tools for mental health disorders (Choi et al., 2015).

Structural and Conformational Analysis

The crystal structure and molecular conformation of solvated derivatives of this compound have been analyzed, providing insights into their potential antineoplastic properties. Such studies are crucial for understanding the compound's interactions at the molecular level, which can inform the design of more effective therapeutic agents (Banerjee et al., 2002).

Modulation of Genotoxicity

Research into the modulation of genotoxicity by free radical scavengers in relation to compounds similar to this compound highlights the potential for these compounds to influence cellular damage and repair mechanisms. Such studies contribute to our understanding of the compound's safety profile and therapeutic potential (Skolimowski et al., 2010).

Mechanism of Action

While the specific mechanism of action for “N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide” is not mentioned in the search results, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Properties

IUPAC Name

N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-12-7-5-11(6-8-12)14-13(16)15-9-3-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHMUYFDFWKEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.